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Introduction
Butyl ethylcarbamate, a member of the carbamate ester family, is a chemical compound with

potential applications in various scientific and industrial fields. This technical guide provides a

comprehensive literature review of butyl ethylcarbamate, focusing on its chemical properties,

synthesis, toxicology, and metabolism. Due to the limited availability of data specifically for

butyl ethylcarbamate, this review also incorporates relevant information from closely related

carbamate compounds to provide a broader context and predictive insights. All quantitative

data are summarized in structured tables for ease of comparison, and detailed experimental

protocols for key synthetic methods are provided. Furthermore, this guide includes visual

representations of the presumed metabolic pathway and a potential signaling pathway

interaction to aid in the understanding of its biochemical behavior.

Chemical and Physical Properties
Butyl ethylcarbamate is an organic compound with the molecular formula C₇H₁₅NO₂. Its

chemical structure consists of a butyl group and an ethyl group attached to a carbamate

functional group. The physicochemical properties of a compound are crucial for understanding

its behavior in biological and environmental systems. While specific experimental data for butyl
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ethylcarbamate is sparse, properties can be estimated based on its structure and data from

similar compounds.

Table 1: Physicochemical Properties of Butyl Carbamate and Related Compounds

Property Butyl Carbamate Ethyl Carbamate Notes

Molecular Formula C₅H₁₁NO₂ C₃H₇NO₂

Molecular Weight 117.15 g/mol 89.09 g/mol

CAS Number 592-35-8 51-79-6

Appearance White crystalline solid White crystals

Butyl ethylcarbamate

is expected to be a

liquid at room

temperature.[1]

Melting Point 53-55 °C 46-50 °C

Boiling Point
208-212 °C (for ethyl

N-butylcarbamate)
182-185 °C

Solubility

Very soluble in

ethanol, slightly

soluble in chloroform.

Water solubility: 2.58 x

10⁴ mg/L at 37°C.[2]

Very soluble in water,

benzene, and ether.[3]

The solubility of butyl

ethylcarbamate is

expected to be lower

in water than ethyl

carbamate due to the

larger alkyl groups.

Synthesis of Butyl Carbamate
The synthesis of carbamates can be achieved through various chemical reactions. Below are

detailed experimental protocols for the synthesis of n-butyl carbamate, which serves as a

relevant example for the synthesis of butyl ethylcarbamate.

Experimental Protocol: Synthesis of n-Butyl Carbamate
from Urea and n-Butyl Alcohol
This procedure is adapted from Organic Syntheses.[4]
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Materials:

n-Butyl alcohol (970 g, 13.1 moles)

Urea (180 g, 3 moles)

Ligroin (b.p. 60-90°C)

Procedure:

In a 2-liter round-bottomed flask fitted with a reflux condenser, warm 970 g (1200 cc, 13.1

moles) of n-butyl alcohol.

Add 180 g (3 moles) of urea in small portions to the warm alcohol with shaking, ensuring the

urea dissolves without melting and forming a separate layer. The final portions of urea are

dissolved by boiling the liquid.

Reflux the solution for thirty hours. During this time, ammonia will escape from the top of the

condenser.

After refluxing, remove the condenser and distill the liquid through an efficient column until

the temperature of the liquid reaches 150°C. The distillate, consisting of butyl alcohol and

ammonia, can be reused.

The residue in the flask will solidify upon cooling. Boil this solid with 1 L of ligroin (b.p. 60–

90°C) and filter.

Boil the undissolved solid again with two 100-cc portions of ligroin, filter, and finally wash the

filter cake with an additional 100 cc of warm ligroin. The remaining white, gritty material is

primarily cyanuric acid.

Combine the ligroin filtrates and washings and distill under atmospheric pressure using a

column until the liquid temperature reaches 150°C.

Distill the residue under reduced pressure and collect the fraction boiling at 108–109°C/14

mm. This fraction is pure n-butyl carbamate, which melts at 53–54°C. The yield is 263–266 g

(75–76% of the theoretical amount).[4]
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Experimental Workflow: Synthesis of Alkyl Carbamates
from Urea and Alcohols
A general and environmentally friendly method for the synthesis of alkyl carbamates involves

the reaction of urea with an alcohol in the presence of a solid catalyst.[5]

Urea

Reaction MixtureAlcohol (e.g., Butanol/Ethanol)

Solid Catalyst
(e.g., TiO2/SiO2)

Autoclave
(170°C, 4-6h)

Cooling to
Room Temperature

Ammonia (byproduct)

Alkyl Carbamate
(e.g., Butyl Ethylcarbamate)

Qualitative &
Quantitative Analysis

Click to download full resolution via product page

Caption: General workflow for the synthesis of alkyl carbamates.

Toxicology
The toxicological profile of butyl ethylcarbamate is not well-documented. However, data from

related carbamate compounds can provide an initial assessment of its potential hazards.

Carbamates, as a class, are known to exhibit a range of toxicities, with some being highly toxic

and others having low toxicity.[6]

Table 2: Acute and Subchronic Toxicity Data for Butyl Carbamate and Related Compounds
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Compound Test Species Route Toxicity Value Reference

Butyl Carbamate Rat Oral LD₅₀: 690 mg/kg [5]

Ethyl-4-

bromophenyl-

carbamate

Rat Oral
LD₅₀: 300-2000

mg/kg
[6][7]

Ethyl-4-

chlorophenyl-

carbamate

Rat Oral
LD₅₀: 300-2000

mg/kg
[6][7]

Ethyl-4-

bromophenyl-

carbamate

Rat Dermal
LD₅₀: >5000

mg/kg
[6][7]

Ethyl-4-

chlorophenyl-

carbamate

Rat Dermal
LD₅₀: >5000

mg/kg
[6][7]

Ethyl-4-

bromophenyl-

carbamate

Rat Oral (90-day)
NOAEL: 12.5

mg/kg/day
[8][9]

Ethyl-4-

chlorophenyl-

carbamate

Rat Oral (90-day)
NOAEL: 12.5

mg/kg/day
[8][9]

Genotoxicity
Studies on ethyl carbamate have shown it to be genotoxic in vitro and in vivo, capable of

binding covalently to DNA and acting as an animal carcinogen.[10] In the presence of a

metabolic activating system, ethyl carbamate was found to be mutagenic in Salmonella

typhimurium strain TA100.[1] Given the structural similarities, it is plausible that butyl
ethylcarbamate may also exhibit genotoxic potential, although specific studies are required for

confirmation.

Metabolism
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The metabolism of butyl ethylcarbamate has not been explicitly studied. However, based on

the metabolism of other carbamates, particularly ethyl carbamate, a probable metabolic

pathway can be proposed. The primary metabolic routes for carbamates involve hydrolysis of

the ester linkage by carboxylesterases and oxidation by cytochrome P450 (CYP) enzymes.[11]

[12] For ethyl carbamate, CYP2E1 has been identified as a key enzyme in its metabolic

activation.[12][13]

The metabolism of butyl ethylcarbamate is anticipated to proceed through two main

pathways:

Hydrolysis: Carboxylesterases are likely to hydrolyze the ester bonds, leading to the

formation of butanol, ethanol, and carbamic acid. Carbamic acid is unstable and

decomposes to carbon dioxide and ammonia.

Oxidation: Cytochrome P450 enzymes, particularly CYP2E1, may oxidize the butyl and ethyl

groups, leading to the formation of hydroxylated and other oxidized metabolites.

Proposed Metabolic Pathway of Butyl Ethylcarbamate
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Caption: Proposed metabolic pathway for Butyl Ethylcarbamate.

Potential Signaling Pathway Interactions
The interaction of butyl ethylcarbamate with cellular signaling pathways is an area that

requires further investigation. However, studies on other carbamates suggest potential

interactions with pathways involved in cellular stress and toxicity. One such pathway is the Nrf2

(Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in the

cellular defense against oxidative stress. Some carbamates have been shown to modulate the
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Nrf2 pathway.[3] Ethyl carbamate has been found to trigger ferroptosis in liver cells by inhibiting

GSH synthesis and suppressing Nrf2 activation.[14]

Hypothetical Interaction with the Nrf2 Signaling Pathway

Butyl Ethylcarbamate
(or its metabolites)
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Caption: Hypothetical modulation of the Nrf2 pathway by Butyl Ethylcarbamate.

Conclusion
This technical guide provides a consolidated overview of the current knowledge on butyl
ethylcarbamate. While specific data for this compound is limited, by examining related

carbamates, we can infer potential properties and biological activities. The provided synthesis

protocols offer practical guidance for its preparation. The toxicological data, although not

specific, suggests that butyl ethylcarbamate may have moderate acute oral toxicity and

potential genotoxicity, warranting careful handling and further investigation. The proposed

metabolic and signaling pathways provide a framework for future research into its mechanism

of action and biological fate. It is imperative that further studies are conducted to elucidate the

specific toxicological, metabolic, and signaling effects of butyl ethylcarbamate to fully

understand its potential applications and risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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